molecular formula C14H14O4 B14231754 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one CAS No. 824952-05-8

5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one

Cat. No.: B14231754
CAS No.: 824952-05-8
M. Wt: 246.26 g/mol
InChI Key: IGZDEFGSVLJTJQ-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes hydroxyl groups and a pentenyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable phenol derivative with a pentenyl ketone under acidic or basic conditions. The reaction may require specific catalysts to enhance yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The double bond in the pentenyl side chain can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Saturated benzopyran derivatives.

    Substitution: Ethers or esters of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit antioxidant properties due to the presence of hydroxyl groups, making it a candidate for studies related to oxidative stress and cellular protection.

Medicine

In medicine, derivatives of benzopyrans are often explored for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be investigated for similar therapeutic potentials.

Industry

Industrially, benzopyran derivatives are used in the synthesis of dyes, fragrances, and pharmaceuticals. This compound may find applications in these areas due to its unique structural features.

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one would depend on its specific biological activity. Generally, compounds with hydroxyl groups can act as antioxidants by donating hydrogen atoms to neutralize free radicals. The pentenyl side chain may also interact with cellular membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A benzopyran derivative known for its fragrance and anticoagulant properties.

    Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.

    Chromones: Compounds structurally similar to benzopyrans, often studied for their medicinal properties.

Uniqueness

5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives.

Properties

CAS No.

824952-05-8

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5,8-dihydroxy-3-pent-1-enylisochromen-1-one

InChI

InChI=1S/C14H14O4/c1-2-3-4-5-9-8-10-11(15)6-7-12(16)13(10)14(17)18-9/h4-8,15-16H,2-3H2,1H3

InChI Key

IGZDEFGSVLJTJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC2=C(C=CC(=C2C(=O)O1)O)O

Origin of Product

United States

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